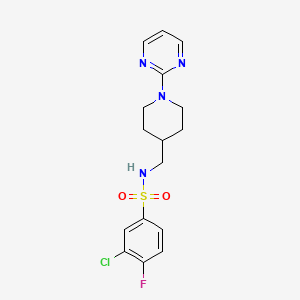

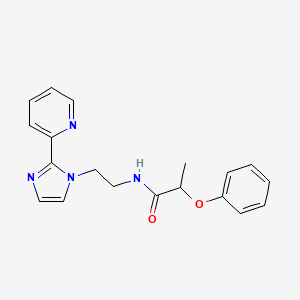

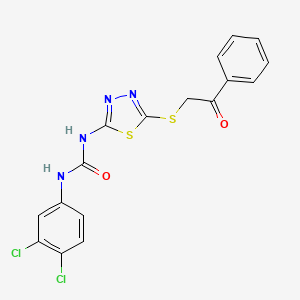

3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by 1H and 13C NMR and mass spectra . These techniques allow scientists to determine the arrangement of atoms in a molecule and confirm the successful synthesis of the compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve substitution reactions, where one part of the molecule is replaced by another . These reactions can be used to modify the properties of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the melting point, solubility, and reactivity can all depend on the specific structure of the compound .科学的研究の応用

- Application : The compound has been optimized as an ATP-competitive, nano-molar inhibitor of PKB. It shows up to 150-fold selectivity for PKB over closely related kinases like PKA. These inhibitors hold promise as potential antitumor agents .

- Application : The compound selectively inhibits RET in cancer cells containing RET mutations. It effectively suppresses RET-driven proliferation, making it a candidate for targeted therapy .

- Application : The compound can be used in metal-free C-3 chalcogenation reactions to synthesize diverse 3-ArS/ArSe derivatives. These derivatives have potential applications in materials science and drug discovery .

- Application : The compound can participate in catalytic protodeboronation reactions, leading to the formation of valuable products. For example, it can yield 3-Ar derivatives in moderate yields .

- In Vivo Studies : The compound has demonstrated efficacy in inhibiting RET-driven tumor xenografts in animal models, with good tolerability .

- Biomarker Modulation : It modulates biomarkers associated with PKB signaling in vivo, suggesting broader therapeutic potential .

Protein Kinase B (Akt) Inhibition

RET Kinase Inhibition

Metal-Free C-3 Chalcogenation

Catalytic Protodeboronation

Other Potential Applications

Limitations

作用機序

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound acts as an ATP-competitive inhibitor, with nano-molar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from being activated by PI3K . This inhibits the downstream signaling through PKB .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . PI3K then produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has potential as an antitumor agent .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-4-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClFN4O2S/c17-14-10-13(2-3-15(14)18)25(23,24)21-11-12-4-8-22(9-5-12)16-19-6-1-7-20-16/h1-3,6-7,10,12,21H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTDNUWDKNVELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2768694.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide](/img/structure/B2768695.png)

![O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate](/img/structure/B2768700.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)

![3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2768705.png)